1-Phenyl-3-propan-2-yloxybenzene
Description
1-Phenyl-3-propan-2-yloxybenzene is a diaryl ether compound characterized by a phenyl group and a propan-2-yloxy (isopropoxy) group attached to a benzene ring. Its structure confers unique electronic and steric properties due to the oxygen atom bridging the aromatic rings and the branched isopropyl substituent.
Properties
CAS No. |
55030-63-2 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-phenyl-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H16O/c1-12(2)16-15-10-6-9-14(11-15)13-7-4-3-5-8-13/h3-12H,1-2H3 |
InChI Key |
UTAPGJVNMPQBRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-propan-2-yloxybenzene can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a suitable alkyl halide under basic conditions . Another method includes the Friedel-Crafts alkylation reaction, where benzene reacts with a propan-2-yloxy compound in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 1-Phenyl-3-propan-2-yloxybenzene typically involves large-scale nucleophilic aromatic substitution reactions. These reactions are carried out in reactors designed to handle high temperatures and pressures, ensuring efficient conversion rates and high yields .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-propan-2-yloxybenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro compounds, Lewis acids.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Phenyl-3-propan-2-yloxybenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-propan-2-yloxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form stable intermediates that facilitate further chemical transformations . The specific pathways and molecular targets depend on the nature of the substituents and the reaction environment.
Comparison with Similar Compounds
1-Chloro-3-(propan-2-ylsulfanyl)benzene
- Structure : Replaces the oxygen atom in 1-Phenyl-3-propan-2-yloxybenzene with sulfur and introduces a chlorine substituent.
- Chlorine’s electron-withdrawing nature may reduce aromatic ring reactivity toward electrophilic substitution.
1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one
- Structure: Features a benzyloxy group, a dimethylamino substituent, and a ketone moiety.
- Key Differences: The ketone group introduces hydrogen-bonding capacity, altering solubility in polar solvents. The dimethylamino group may confer basicity, enabling protonation under physiological conditions, which is absent in the non-ionic ether structure of 1-Phenyl-3-propan-2-yloxybenzene .
1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-4-prop-1-en-2-ylbenzene
- Structure: Contains a methoxy-linked phenoxy group and a propenyl substituent.
- Increased steric bulk from the branched propoxy chain may hinder intermolecular interactions .
Oxygen vs. Sulfur Substituents
Halogenated Analogs
- Compounds like 1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-2-fluorobenzene () demonstrate how fluorine substituents enhance metabolic stability and electron-deficient aromatic systems, a contrast to the electron-rich environment of 1-Phenyl-3-propan-2-yloxybenzene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
